molecular formula C7H12N2O2 B8185402 cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide

cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide

Cat. No.: B8185402
M. Wt: 156.18 g/mol
InChI Key: IYBTYOXGPYOKCQ-RITPCOANSA-N
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Description

cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is characterized by the presence of a hydroxyl group and a hydrazide group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide typically involves the reaction of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The reaction can be represented as follows:

cis-5-Hydroxy-cyclohex-3-enecarboxylic acid+Hydrazine hydratecis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide\text{cis-5-Hydroxy-cyclohex-3-enecarboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} cis-5-Hydroxy-cyclohex-3-enecarboxylic acid+Hydrazine hydrate→cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Various alkylating agents, acylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s hydrazide group is of particular interest in medicinal chemistry. Hydrazides are known to possess various pharmacological activities, and this compound may be explored for its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is not well-documented. it is likely to interact with specific molecular targets and pathways, similar to other hydrazide compounds. Hydrazides are known to inhibit certain enzymes or interfere with metabolic pathways, leading to their biological effects.

Comparison with Similar Compounds

    Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.

    Hydrazine derivatives: Various hydrazine derivatives exhibit similar chemical properties and biological activities.

Uniqueness: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is unique due to its specific structure, which includes a hydroxyl group and a cyclohexene ring. This structural feature may impart distinct chemical and biological properties compared to other hydrazides.

Properties

IUPAC Name

(1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBTYOXGPYOKCQ-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@@H]1C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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